molecular formula C28H56 B108445 1-Octacosene CAS No. 18835-34-2

1-Octacosene

Cat. No.: B108445
CAS No.: 18835-34-2
M. Wt: 392.7 g/mol
InChI Key: QEXZDYLACYKGOM-UHFFFAOYSA-N
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Description

1-Octacosene is a long-chain hydrocarbon with the molecular formula C28H56 It is an unsaturated hydrocarbon, specifically an alkene, characterized by the presence of a double bond between the first and second carbon atoms in the chainIt is a colorless, waxy solid at room temperature and is primarily used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octacosene can be synthesized through several methods, including:

    Olefination Reactions: One common method involves the Wittig reaction, where a phosphonium ylide reacts with a long-chain aldehyde to form the desired alkene.

    Dehydration of Alcohols: Another method involves the dehydration of long-chain alcohols using strong acids like sulfuric acid to yield the corresponding alkene.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of long-chain alkanes. This process involves heating the alkane in the presence of a catalyst, such as platinum or palladium, to remove hydrogen atoms and form the double bond .

Chemical Reactions Analysis

Types of Reactions: 1-Octacosene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form long-chain carboxylic acids or alcohols using oxidizing agents like potassium permanganate or ozone.

    Hydrogenation: The double bond in this compound can be hydrogenated to form octacosane, a saturated hydrocarbon, using hydrogen gas and a metal catalyst such as palladium on carbon.

    Halogenation: It reacts with halogens like bromine or chlorine to form dihalogenated products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution.

    Hydrogenation: Hydrogen gas with palladium on carbon as a catalyst.

    Halogenation: Bromine or chlorine in an inert solvent like carbon tetrachloride.

Major Products:

    Oxidation: Long-chain carboxylic acids or alcohols.

    Hydrogenation: Octacosane.

    Halogenation: Dihalogenated alkanes

Scientific Research Applications

1-Octacosene has several applications in scientific research, including:

    Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of long-chain hydrocarbons.

    Biology: It serves as a model compound for studying the behavior of long-chain alkenes in biological systems.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: It is used in the production of lubricants, waxes, and other industrial products

Mechanism of Action

The mechanism of action of 1-Octacosene primarily involves its interactions with other molecules through its double bond. The double bond allows it to participate in addition reactions, where it can form new bonds with other atoms or molecules. This reactivity makes it useful in various chemical processes, including polymerization and cross-linking reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

1-Octacosene can be compared with other long-chain alkenes and alkanes:

    Octacosane: A saturated hydrocarbon with the same carbon chain length but without the double bond. It is less reactive compared to this compound.

    1-Hexacosene: A similar long-chain alkene with two fewer carbon atoms. It shares similar chemical properties but has a slightly lower molecular weight.

    1-Triacontene: A long-chain alkene with two more carbon atoms. It has similar reactivity but a higher molecular weight.

Uniqueness: this compound’s unique feature is its specific chain length and the presence of a double bond, which imparts distinct chemical reactivity and physical properties compared to its saturated and shorter or longer chain counterparts .

Properties

IUPAC Name

octacos-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-28H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXZDYLACYKGOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066426
Record name 1-Octacosene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Octacosene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

18835-34-2, 38888-69-6
Record name 1-Octacosene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18835-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Octacosene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018835342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octacosene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038888696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octacosene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Octacosene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octacos-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.727
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-OCTACOSENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYD9Q3XP60
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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